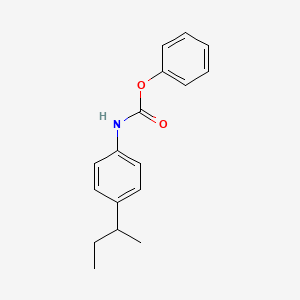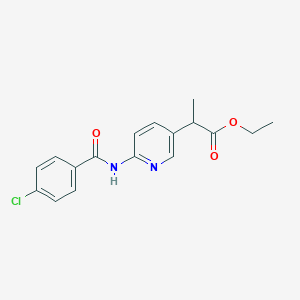![molecular formula C13H13N3O B13850749 1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one](/img/structure/B13850749.png)
1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy Varenicline is a metabolite of Varenicline, a compound primarily used for smoking cessation. Varenicline acts as a partial agonist of the nicotinic acetylcholine receptor, specifically targeting the α4β2 subtype. Hydroxy Varenicline retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmacological and toxicological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Varenicline typically involves the hydroxylation of Varenicline. This can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of a hydroxyl group to the Varenicline molecule .
Industrial Production Methods
Industrial production of Hydroxy Varenicline involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired compound from reaction by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy Varenicline undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized forms of Hydroxy Varenicline .
Applications De Recherche Scientifique
Hydroxy Varenicline has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its interactions with nicotinic acetylcholine receptors and its potential effects on cellular signaling pathways.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications in smoking cessation and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes .
Mécanisme D'action
Hydroxy Varenicline exerts its effects by binding to nicotinic acetylcholine receptors, particularly the α4β2 subtype. This binding results in partial agonism, leading to the release of neurotransmitters such as dopamine. The compound’s mechanism of action involves modulating the mesolimbic dopamine system, which is associated with nicotine addiction. Additionally, Hydroxy Varenicline may interact with other receptor subtypes, contributing to its pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Varenicline: The parent compound, used for smoking cessation.
Cytisine: Another nicotinic receptor partial agonist used in smoking cessation.
Bupropion: An atypical antidepressant also used for smoking cessation.
Uniqueness
Hydroxy Varenicline is unique due to its specific hydroxylation, which may alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound, Varenicline. This modification can influence its binding affinity and efficacy at nicotinic acetylcholine receptors, potentially leading to different therapeutic and side effect profiles .
Propriétés
Formule moléculaire |
C13H13N3O |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one |
InChI |
InChI=1S/C13H13N3O/c17-13-6-15-11-2-9-7-1-8(5-14-4-7)10(9)3-12(11)16-13/h2-3,6-8,14H,1,4-5H2,(H,16,17)/t7-,8+/m0/s1 |
Clé InChI |
GKJIHIDMYKLTHW-JGVFFNPUSA-N |
SMILES isomérique |
C1[C@@H]2CNC[C@H]1C3=CC4=C(C=C23)NC(=O)C=N4 |
SMILES canonique |
C1C2CNCC1C3=CC4=C(C=C23)NC(=O)C=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)
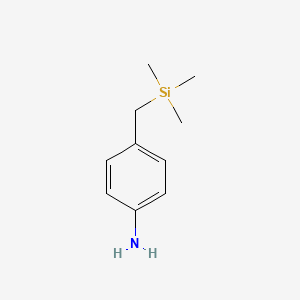
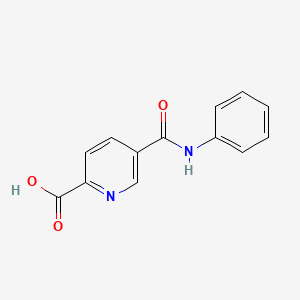
![N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B13850686.png)
![N-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13850688.png)
![5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13850693.png)

![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)
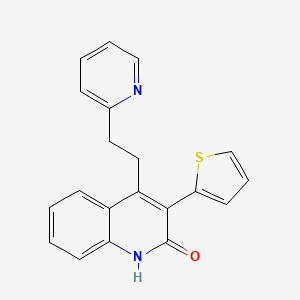
urea](/img/structure/B13850726.png)

![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)
